molecular formula C22H17IN4S2 B12779739 1,3,4-Thiadiazol-2-amine, N-(4-iodophenyl)-5-(2-(10H-phenothiazin-10-yl)ethyl)- CAS No. 180793-94-6

1,3,4-Thiadiazol-2-amine, N-(4-iodophenyl)-5-(2-(10H-phenothiazin-10-yl)ethyl)-

Cat. No.: B12779739
CAS No.: 180793-94-6
M. Wt: 528.4 g/mol
InChI Key: NMCYQWYMASWXRJ-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazol-2-amine, N-(4-iodophenyl)-5-(2-(10H-phenothiazin-10-yl)ethyl)- is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Thiadiazol-2-amine, N-(4-iodophenyl)-5-(2-(10H-phenothiazin-10-yl)ethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole ring, followed by the introduction of the phenothiazine and iodophenyl groups. Common reagents used in these reactions include thiosemicarbazide, iodine, and various organic solvents. Reaction conditions often involve heating under reflux and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazol-2-amine, N-(4-iodophenyl)-5-(2-(10H-phenothiazin-10-yl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 1,3,4-Thiadiazol-2-amine, N-(4-iodophenyl)-5-(2-(10H-phenothiazin-10-yl)ethyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenothiazine moiety is known for its ability to intercalate with DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: The parent compound with a simpler structure.

    Phenothiazine: A related compound with known biological activities.

    Iodophenyl derivatives: Compounds with similar iodine-containing aromatic rings.

Uniqueness

1,3,4-Thiadiazol-2-amine, N-(4-iodophenyl)-5-(2-(10H-phenothiazin-10-yl)ethyl)- is unique due to the combination of the thiadiazole ring, phenothiazine moiety, and iodophenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 1,3,4-thiadiazol-2-amine, N-(4-iodophenyl)-5-(2-(10H-phenothiazin-10-yl)ethyl)- is a hybrid molecule that combines the pharmacological properties of both thiadiazole and phenothiazine. This article explores its biological activities, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis Methods

The synthesis of 1,3,4-thiadiazole derivatives has been achieved through various methods. A notable approach involves a one-pot synthesis using thiosemicarbazide and carboxylic acids in the presence of polyphosphate esters, allowing for the efficient formation of 2-amino-1,3,4-thiadiazoles without toxic additives . Additionally, hybrid compounds combining phenothiazine with thiadiazole have been synthesized through chloro-amine coupling reactions .

Table 1: Synthesis Methods for Thiadiazole Derivatives

MethodKey FeaturesReference
One-pot synthesisUtilizes thiosemicarbazide and carboxylic acids
Chloro-amine couplingCombines phenothiazine with thiadiazole
Microwave-assisted synthesisEnhances reaction efficiency

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and MGC-803 (gastric cancer). The IC50 values for these activities suggest a selective effect on tumor cells compared to non-tumorigenic cells . The mechanism of action is believed to involve apoptosis induction and disruption of tubulin polymerization, similar to established chemotherapeutics like paclitaxel .

Antimycobacterial Activity

The compound has also demonstrated potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported as low as 0.8 μg/mL for some derivatives . This suggests potential for development as an antitubercular agent.

Other Biological Activities

In addition to anticancer and antimycobacterial effects, derivatives of this compound have shown promising results in other areas:

  • Antimicrobial : Significant antibacterial and antifungal activities have been reported .
  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeEffectivenessNotable Cell Lines / PathogensReference
AnticancerIC50 values in low micromolar rangeMCF-7, MGC-803
AntimycobacterialMIC as low as 0.8 μg/mLMycobacterium tuberculosis
AntimicrobialBroad spectrum efficacyVarious bacteria and fungi
Anti-inflammatorySignificant reduction in markersVarious models

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl ring linked to the phenothiazine moiety significantly influence biological activity. For instance, substituents on the phenyl ring can enhance cytotoxicity against specific cancer cell lines . Molecular docking studies further support these findings by demonstrating favorable interactions between the compound and target proteins involved in cell cycle regulation and apoptosis pathways.

Case Study 1: Anticancer Efficacy

A study evaluating a series of thiadiazole derivatives found that compounds with specific substitutions exhibited enhanced cytotoxicity against breast cancer cells (IC50 values ranging from 3.3 μM to higher than cisplatin controls) . The presence of electron-withdrawing groups on the phenyl ring was associated with increased potency.

Case Study 2: Antitubercular Activity

In another investigation focused on antitubercular activity, several derivatives were screened against M. tuberculosis. Compounds demonstrated varying degrees of effectiveness with MIC values indicating superior activity compared to standard treatments . This highlights the potential for developing new antitubercular agents based on this scaffold.

Properties

CAS No.

180793-94-6

Molecular Formula

C22H17IN4S2

Molecular Weight

528.4 g/mol

IUPAC Name

N-(4-iodophenyl)-5-(2-phenothiazin-10-ylethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C22H17IN4S2/c23-15-9-11-16(12-10-15)24-22-26-25-21(29-22)13-14-27-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)27/h1-12H,13-14H2,(H,24,26)

InChI Key

NMCYQWYMASWXRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCC4=NN=C(S4)NC5=CC=C(C=C5)I

Origin of Product

United States

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